2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a sulfanyl-linked acetamide derivative featuring a 1-(4-methoxyphenyl)imidazole core and a 2-(trifluoromethyl)phenyl acetamide moiety. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as seen in related imidazole-thioacetamide derivatives .
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-27-14-8-6-13(7-9-14)25-11-10-23-18(25)28-12-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJFMNFOWIJTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions. Common reagents used in these reactions include imidazole, 4-methoxyphenylboronic acid, 2-(trifluoromethyl)phenylboronic acid, and acetamide derivatives. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The imidazole ring and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride and lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazole derivatives. These products can be further utilized in various chemical and biological applications.
Scientific Research Applications
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
4-Methoxyphenyl vs. 4-Fluorophenyl Substituents
Methyl and Phenyl Substituents
- Analog: N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide () introduces a methyl group at position 1 and a phenyl group at position 5 of the imidazole.
Variations in the Acetamide Moiety
2-(Trifluoromethyl)phenyl vs. 4-Chlorophenyl
- Target Compound : The trifluoromethyl group is strongly electron-withdrawing, improving metabolic resistance and membrane permeability compared to chloro substituents .
- Analog : N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide () shows reduced lipophilicity (Cl vs. CF₃), which may lower bioavailability but decrease off-target interactions .
Naphthyl and Thiazolyl Groups
- Analog: 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide () uses a bulky naphthyl group, which could enhance π-π stacking but reduce solubility.
Linker Modifications: Sulfanyl vs. Sulfonyl
- Target Compound : The sulfanyl (S–) linker offers flexibility and moderate electron-donating effects.
- Analog : 2-{[4-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide (C184-0527, ) replaces sulfanyl with sulfonyl (SO₂), increasing oxidation state and hydrogen-bonding capacity, which may enhance target affinity but reduce cell permeability .
Pharmacological and Structural Insights
COX Inhibition
- The trifluoromethyl group may further enhance selectivity .
Antimicrobial Activity
- Analog: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () shows antimicrobial properties, attributed to the amide moiety’s ability to disrupt microbial membranes. The target compound’s trifluoromethyl group could amplify this effect .
Crystallographic Data
- Structural Analysis : Tools like SHELX and WinGX () enable precise determination of dihedral angles and hydrogen-bonding patterns. For example, in N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (), the imidazole ring forms a 24.9° dihedral angle with the pyridyl group, influencing conformational stability .
Comparative Data Table
Biological Activity
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound notable for its potential therapeutic applications. Its complex structure, characterized by an imidazole ring, a sulfanyl group, and a trifluoromethyl phenyl moiety, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is C20H24N4O2S. Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 392.49 g/mol |
| LogP | 6.0976 |
| Polar Surface Area | 49.944 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in oxidative stress and inflammation, which are critical pathways in various diseases such as cancer and autoimmune disorders.
- Receptor Modulation : The compound has been shown to modulate receptor activity, potentially influencing signaling pathways that regulate cell proliferation and survival.
Anti-inflammatory Effects
Studies have demonstrated that 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can reduce inflammatory markers in vitro. For instance, it has been found to lower levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Anticancer Activity
In preclinical studies, the compound exhibited cytotoxic effects against various cancer cell lines. It was particularly effective against breast and lung cancer cells, where it induced apoptosis and inhibited cell migration.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Properties :
- Objective : To evaluate the anti-inflammatory effects in vitro.
- Findings : The compound significantly reduced TNF-alpha and IL-6 levels in macrophage cultures treated with lipopolysaccharides (LPS), suggesting a potent anti-inflammatory mechanism.
-
Anticancer Efficacy Study :
- Objective : To assess cytotoxicity against cancer cell lines.
- Findings : The compound showed IC50 values of 12 µM against MCF-7 (breast cancer) and 15 µM against A549 (lung cancer), indicating strong anticancer potential.
-
Mechanistic Study on Enzyme Inhibition :
- Objective : To investigate its role as an enzyme inhibitor.
- Findings : The compound inhibited the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, with an IC50 value of 8 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
